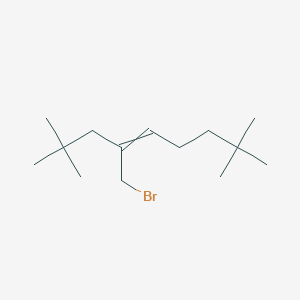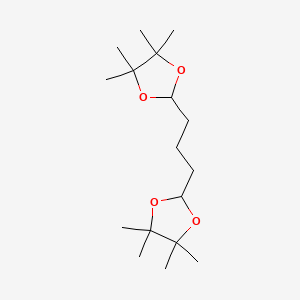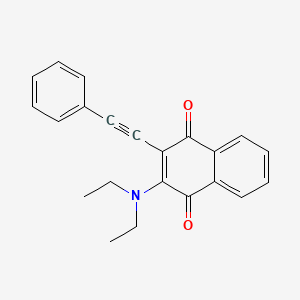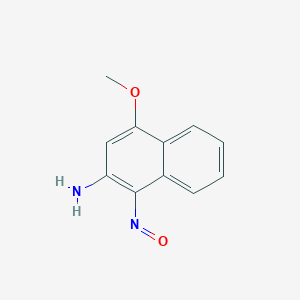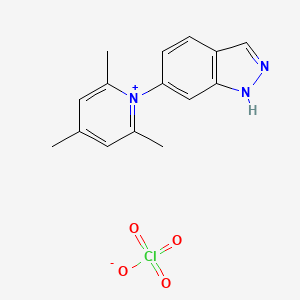
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridinium
Preparation Methods
The synthesis of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant.
Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indazole core.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium-indazole intermediate with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole and pyridinium rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinium ring can interact with cellular membranes and receptors, modulating their function.
Comparison with Similar Compounds
Similar compounds to 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate include:
1H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.
Pyridinium Salts: These compounds have the pyridinium ring and are known for their electronic properties.
The uniqueness of this compound lies in the combination of both indazole and pyridinium moieties, providing a versatile platform for various applications.
Properties
CAS No. |
90018-34-1 |
|---|---|
Molecular Formula |
C15H16ClN3O4 |
Molecular Weight |
337.76 g/mol |
IUPAC Name |
6-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-5-4-13-9-16-17-15(13)8-14;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RVDNYNKSBIEMCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)C=NN3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


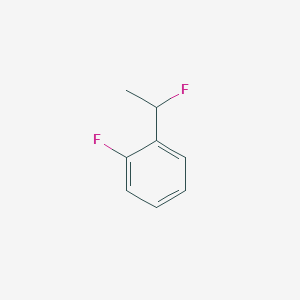
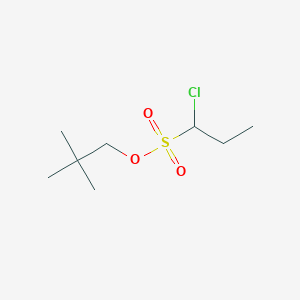
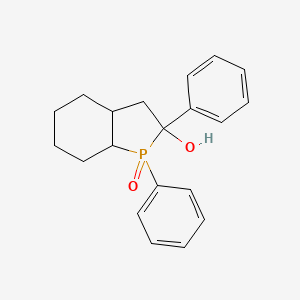
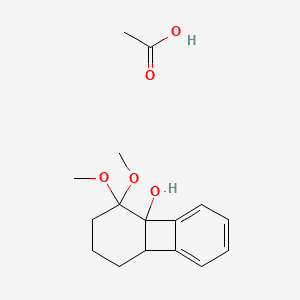
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
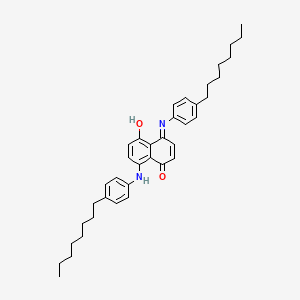
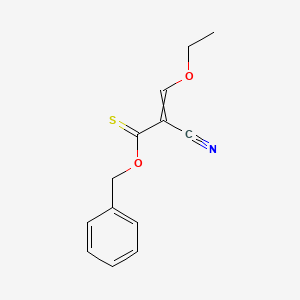
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)

![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
